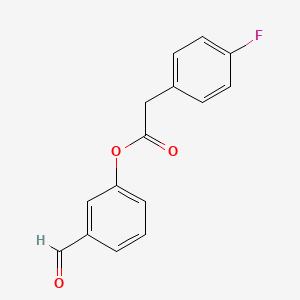

3-Formylphenyl 2-(4-fluorophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c16-13-6-4-11(5-7-13)9-15(18)19-14-3-1-2-12(8-14)10-17/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWQDPSLDVWKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)CC2=CC=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 3 Formylphenyl 2 4 Fluorophenyl Acetate

Reactivity at the Ester Linkage

The ester group in 3-Formylphenyl 2-(4-fluorophenyl)acetate is a key site for nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.orgopenstax.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the 3-formylphenoxide as a leaving group. libretexts.orgopenstax.org

Ester hydrolysis is a fundamental reaction that cleaves the ester bond, yielding a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to produce 2-(4-fluorophenyl)acetic acid and 3-hydroxybenzaldehyde (B18108). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates 3-hydroxybenzaldehyde to form the protonated carboxylic acid. Finally, deprotonation yields the final carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester is hydrolyzed in a process known as saponification. masterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which then expels the 3-formylphenoxide anion. The resulting 2-(4-fluorophenyl)acetic acid is then deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is necessary to protonate the carboxylate and the phenoxide to yield the neutral carboxylic acid and phenol (B47542). masterorganicchemistry.com

| Hydrolysis Condition | Reactants | Products | Catalyst |

| Acid-Catalyzed | This compound, Water | 2-(4-fluorophenyl)acetic acid, 3-hydroxybenzaldehyde | Strong Acid (e.g., H₂SO₄) |

| Base-Catalyzed | This compound, Hydroxide | 2-(4-fluorophenyl)acetate salt, 3-hydroxybenzaldehyde | Strong Base (e.g., NaOH) |

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For this compound, reaction with an alcohol (R'OH) would lead to the formation of a new ester, alkyl 2-(4-fluorophenyl)acetate, and 3-hydroxybenzaldehyde. organic-chemistry.org This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. organic-chemistry.org Various catalysts, including mineral acids, metal alkoxides, and enzymes like lipases, can facilitate this transformation. organic-chemistry.orgnih.gov

The ester can react with a variety of strong nucleophiles besides hydroxide and alkoxides. For instance, reaction with ammonia (B1221849) or primary/secondary amines would lead to the corresponding amide, N-substituted-2-(4-fluorophenyl)acetamide, and 3-hydroxybenzaldehyde. Organometallic reagents, such as Grignard reagents (RMgX), would add twice to the ester, first displacing the 3-formylphenoxide to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.

Transformations Involving the Formyl Group

The formyl group (-CHO) attached to the phenyl ring is an aldehyde, which is a versatile functional group capable of undergoing a range of transformations.

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.

Examples of Nucleophilic Addition:

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would convert this compound to 3-(hydroxymethyl)phenyl 2-(4-fluorophenyl)acetate.

Grignard and Organolithium Reagents: Reaction with Grignard reagents (RMgX) or organolithium reagents (RLi) will produce a secondary alcohol upon acidic workup. For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 3-(1-hydroxyethyl)phenyl 2-(4-fluorophenyl)acetate.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin, 3-(cyano(hydroxy)methyl)phenyl 2-(4-fluorophenyl)acetate.

| Nucleophile | Product of Addition to Formyl Group |

| Hydride (from NaBH₄ or LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Grignard Reagent (RMgX) | Secondary Alcohol (-CH(OH)R) |

| Cyanide (HCN/CN⁻) | Cyanohydrin (-CH(OH)CN) |

The formyl group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones reagent), and silver oxide (Ag₂O) as in the Tollens' test. The oxidation of this compound would yield 3-(2-(4-fluorophenyl)acetoxy)benzoic acid. It is important to select an oxidizing agent that does not also cleave the ester linkage. Milder oxidizing agents are generally preferred to maintain the integrity of the ester group.

Reduction Reactions to Alcohols

The formyl group and the ester group of this compound can both be reduced to alcohols. However, the aldehyde is significantly more reactive than the ester, allowing for chemoselective reduction.

By selecting an appropriate reducing agent, it is possible to selectively reduce the aldehyde to a primary alcohol, yielding 3-(hydroxymethyl)phenyl 2-(4-fluorophenyl)acetate, while leaving the ester group intact. youtube.com Mild reducing agents are ideal for this transformation. Conversely, stronger reducing agents will attack both carbonyl centers, leading to the formation of 3-(hydroxymethyl)phenol and (4-fluorophenyl)ethan-1-ol after complete reduction and cleavage of the ester bond.

Commonly used reagents for the selective reduction of aldehydes in the presence of esters include sodium borohydride (NaBH₄). acs.org This reagent is mild enough to typically not affect the less reactive ester group under standard conditions. youtube.com For the exhaustive reduction of both functional groups, a more powerful hydride donor like lithium aluminum hydride (LiAlH₄) is required. harvard.edu

Table 1: Representative Conditions for Reduction Reactions

| Transformation | Reagent | Typical Solvent | Product(s) |

| Selective Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | 3-(Hydroxymethyl)phenyl 2-(4-fluorophenyl)acetate |

| Ester & Aldehyde Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 3-(Hydroxymethyl)phenol, (4-fluorophenyl)ethan-1-ol |

Imine and Oxime Formation

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack by primary amines and hydroxylamine (B1172632), leading to the formation of imines (Schiff bases) and oximes, respectively. masterorganicchemistry.comtcichemicals.com These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism, where a molecule of water is eliminated. lumenlearning.com

The reaction to form an imine involves the condensation of the aldehyde with a primary amine (R-NH₂). The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it fully protonates and deactivates the amine nucleophile. lumenlearning.com Similarly, oxime formation occurs through the reaction with hydroxylamine (NH₂OH), often from a salt like hydroxylamine hydrochloride, with a mild base such as pyridine (B92270) to free the nucleophile. orgsyn.org

The formation of these C=N double bonds serves as a valuable synthetic pathway for introducing nitrogen into the molecular structure and for creating intermediates for further transformations, such as reduction to secondary amines or Beckmann rearrangement of the oxime. masterorganicchemistry.comtcichemicals.com

Table 2: General Conditions for Imine and Oxime Formation

| Reaction | Reagent | Catalyst/Conditions | Product Type |

| Imine Formation | Primary Amine (e.g., Aniline) | Acetic acid, pH ~5 | N-Aryl Imine |

| Oxime Formation | Hydroxylamine Hydrochloride | Pyridine, Ethanol, Heat | Oxime |

Aromatic Ring Reactivity

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the distinct electronic effects of their substituents.

Electrophilic Aromatic Substitution on the Formylphenyl Ring

The formylphenyl ring is substituted with two electron-withdrawing groups: the formyl group (-CHO) at C3 and the acyloxy group (-OC(O)CH₂-Ph-F) at C1. Both groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density through inductive and resonance effects. ncert.nic.innumberanalytics.com

Both the formyl and acyloxy groups are classified as meta-directing deactivators. libretexts.orglibretexts.org

The formyl group at C3 strongly deactivates the ortho (C2, C4) and para (C6) positions, directing incoming electrophiles to the meta positions (C1, C5).

The acyloxy group at C1 deactivates its ortho (C2, C6) and para (C4) positions, directing towards its meta positions (C3, C5).

Given that the two deactivating groups are already in a meta relationship, their directing effects reinforce each other. The positions ortho and para to the powerful formyl deactivator (C2, C4, C6) are strongly deactivated. The position C5 is meta to both the C1-ester and the C3-formyl group. Therefore, electrophilic attack, while generally sluggish due to the ring's deactivation, would be most likely to occur at the C5 position, which is the least deactivated site.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring contains a fluorine atom, which is a halogen, and a -(CH₂)C(O)O- linkage to the other ring. The reactivity of this ring is primarily influenced by the fluorine atom.

Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (the arenium ion) formed during attack at these positions. youtube.comlibretexts.org The fluorine atom at C4 will therefore direct incoming electrophiles to the positions ortho to it (C3 and C5). Due to the presence of the bulky acetate (B1210297) chain, steric hindrance might favor substitution at the C3 and C5 positions.

Metal-Catalyzed Cross-Coupling Reactions

The molecule offers two potential sites for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org

The Fluorophenyl Ring : The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides challenging substrates for cross-coupling. However, significant progress has been made using nickel-based catalyst systems, which are more effective at activating the C-F bond than palladium catalysts. nih.govacs.org Suzuki-Miyaura coupling of the fluorophenyl moiety with boronic acids or esters is feasible using specialized nickel catalysts, potentially with co-catalysts like ZrF₄ or by leveraging ortho-directing groups. nih.govacs.org

The Formylphenyl Ring : Aromatic esters can also serve as electrophiles in cross-coupling reactions, where the C(acyl)-O bond is cleaved. This transformation, often catalyzed by nickel or palladium, allows for the replacement of the entire ester group. acs.org This provides an alternative to using aryl halides.

The choice of catalyst, ligand, and reaction conditions would determine which site reacts preferentially, enabling selective functionalization of either aromatic ring. princeton.edu

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Site | Reaction Type | Typical Catalyst | Coupling Partner |

| Fluorophenyl Ring (C-F) | Suzuki-Miyaura | Ni(COD)₂ / Ligand | Arylboronic Ester |

| Formylphenyl Ring (C-O) | Decarbonylative Coupling | Pd or Ni Catalyst | Organoboron Reagent |

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups allows for various complex reaction pathways.

Intermolecular Reactions: Beyond the simple additions and substitutions already discussed, the aldehyde group can participate in a wide range of intermolecular reactions. For example, it can undergo the Wittig reaction with phosphorus ylides to form alkenes, or the Horner-Wadsworth-Emmons reaction. It can also react with organometallic reagents like Grignard or organolithium compounds to form secondary alcohols.

Intramolecular Reactions: While this compound itself is not primed for a simple intramolecular cyclization, its structure serves as a template for designing such reactions. For a true intramolecular reaction to occur, a second reactive group would typically need to be generated or positioned strategically. For instance, if the fluorophenylacetate side chain contained a nucleophilic center or a group that could be transformed into one, a cyclization onto the formyl group or the formyl-bearing ring could be envisioned.

A more advanced, though relevant, concept is the "ester dance" reaction, a palladium-catalyzed translocation of an ester group from one carbon to an adjacent one on an aromatic ring. acs.orgnih.gov Under specific catalytic conditions, it might be possible for the acyloxy group to migrate around the phenyl ring, leading to isomeric products. nih.gov Another potential, though less common, pathway could involve an intramolecular cyclization if the molecule were to be modified, for example, by introducing a nucleophile on the acetate side chain that could attack the aldehyde. youtube.comyoutube.com

Cyclization Reactions

Intramolecular cyclization reactions of this compound would likely involve the interaction between the formyl group and the ester functionality, or reactions promoted by the activation of the aromatic rings. Given the positions of the reactive groups, several cyclization pathways could be envisioned under specific reaction conditions, though they remain theoretical in the absence of direct experimental evidence.

One plausible, albeit likely challenging, transformation is an intramolecular aldol-type condensation. This would require the generation of a nucleophilic center that could attack the electrophilic carbon of the formyl group. However, the inherent stability of the aromatic system makes the generation of a suitable carbanion on the phenyl ring difficult.

A more feasible approach to cyclization would involve the introduction of additional reagents to facilitate ring formation. For instance, reactions that proceed via a Vilsmeier-Haack type mechanism could lead to the formation of chromone (B188151) derivatives, which are bicyclic compounds containing a benzopyran-4-one core. sciforum.net The synthesis of 3-formylchromones from suitable precursors is a well-established process. sciforum.net

Another possibility involves reactions that could be initiated by the formyl group, such as the formation of an imine or a related species, which could then undergo an intramolecular cyclization. The specific products would be highly dependent on the chosen reagents and reaction conditions.

Table 1: Potential Intramolecular Cyclization Reactions

| Reaction Type | Required Conditions (Hypothetical) | Potential Product Class |

| Intramolecular Aldol (B89426) Condensation | Strong base, high temperature | Benzo-fused lactone |

| Vilsmeier-Haack Type Reaction | POCl₃, DMF | Chromone derivative |

| Pictet-Spengler Type Reaction | Amine source, acid catalyst | Tetrahydroisoquinoline derivative |

It is important to note that these are projected reaction pathways based on the known reactivity of the functional groups present in the molecule. The actual outcome of such reactions would need to be determined experimentally.

Rearrangement Processes

The most anticipated rearrangement process for this compound is the Fries rearrangement. This reaction is a classic organic transformation that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. ajchem-a.com In the case of this compound, this would involve the migration of the 2-(4-fluorophenyl)acetyl group from the phenolic oxygen to the aromatic ring of the 3-formylphenol moiety.

The Fries rearrangement is known to produce both ortho and para isomers. ajchem-a.com In this specific molecule, the para position to the hydroxyl group is occupied by the formyl group. Therefore, the rearrangement would be expected to yield primarily the ortho substituted product, or potentially a mixture if the formyl group were to also migrate or be displaced, although the latter is less common under standard Fries rearrangement conditions.

The reaction mechanism is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular Friedel-Crafts acylation of the aromatic ring. organic-chemistry.org The regioselectivity of the rearrangement is influenced by factors such as temperature and the solvent used. ajchem-a.com

Table 2: Predicted Products of the Fries Rearrangement

| Reactant | Catalyst | Potential Rearrangement Product(s) |

| This compound | Lewis Acid (e.g., AlCl₃) | 2-Hydroxy-4-formyl-α-(4-fluorophenyl)acetophenone |

| 2-Hydroxy-6-formyl-α-(4-fluorophenyl)acetophenone |

The presence of the electron-withdrawing formyl group on the phenyl ring would likely influence the rate and outcome of the Fries rearrangement. Electron-withdrawing groups can deactivate the aromatic ring towards electrophilic substitution, potentially requiring more forcing conditions for the rearrangement to occur.

Beyond the Fries rearrangement, other rearrangement processes could be envisaged, such as those involving the 2-(4-fluorophenyl)acetate portion of the molecule. For instance, under certain conditions, rearrangements involving the migration of the aryl group could be possible, similar to the rearrangements observed in other aryl-containing systems. rsc.org However, the Fries rearrangement remains the most probable and well-documented type of rearrangement for this class of compounds.

Theoretical and Computational Studies on 3 Formylphenyl 2 4 Fluorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. For a molecule like 3-Formylphenyl 2-(4-fluorophenyl)acetate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net These calculations would yield key information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure.

A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Length | C=O (aldehyde) | 1.22 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | O=C-O (ester) | 123° |

| Dihedral Angle | Phenyl Ring 1 - Ester Plane | 30° |

HOMO-LUMO Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich phenyl rings and the ester group, while the LUMO would be expected to be centered on the electron-withdrawing formyl group. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In a hypothetical MEP map of this compound, the oxygen atoms of the ester and formyl groups would be expected to be colored red, indicating their role as potential sites for electrophilic attack. The hydrogen atoms and the regions around the fluorine atom might show shades of blue, suggesting their electrophilic character.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. These interactions, known as hyperconjugation, can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

Table 3: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O (ester) | σ*(C-O) | ~5 |

| LP(O) of C-O (ester) | π*(C=O) | ~30 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

Stable Conformers and Energy Minima

Conformational analysis aims to identify the most stable, low-energy conformations (conformers) of a molecule. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the potential energy at each step. The resulting potential energy surface reveals the energy minima, which correspond to the stable conformers. Molecular dynamics simulations can also be used to explore the conformational space of a molecule over time at a given temperature, providing insights into its flexibility and the accessibility of different conformations. For this compound, the key rotatable bonds would be those connecting the phenyl rings to the ester group. The analysis would likely identify several low-energy conformers, with the most stable one being the global minimum on the potential energy surface.

Tautomerism Studies

An examination of the potential tautomeric forms of this compound would be a critical step in understanding its chemical behavior. Tautomers are structural isomers of chemical compounds that readily interconvert. For this molecule, the presence of the formyl group (-CHO) and the ester linkage could theoretically lead to keto-enol tautomerism.

However, a thorough search of the provided scientific literature and databases did not yield any specific studies on the tautomerism of this compound. Such an investigation would typically involve computational methods, such as Density Functional Theory (DFT), to calculate the relative energies of the possible tautomers and the energy barriers for their interconversion. This analysis would determine the most stable tautomeric form under various conditions. In the absence of such research, any discussion on the tautomeric preferences of this compound remains speculative.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational modeling is a powerful tool for structural elucidation and for validating experimental findings.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provide valuable insights into the vibrational modes of a molecule. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational bands. nih.gov

A detailed computational study on this compound would involve optimizing its geometry and then calculating its vibrational frequencies. The results would be presented in a table comparing the calculated wavenumbers with their corresponding vibrational assignments (e.g., C-H stretching, C=O stretching, C-F stretching). researchgate.netresearchgate.netirphouse.comnih.gov

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aldehydic C-H Stretch | 2850-2750 |

| Carbonyl (Ester) C=O Stretch | ~1750 |

| Carbonyl (Aldehyde) C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch | 1300-1100 |

| C-F Stretch | 1250-1000 |

Note: This table is a hypothetical representation based on typical vibrational frequencies for the functional groups present in the molecule and does not represent actual calculated data for this compound due to a lack of specific research.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for confirming molecular structures. nih.govpdx.edu Methods like Gauge-Including Atomic Orbital (GIAO) are often employed within a DFT framework to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. modgraph.co.ukliverpool.ac.uk The accuracy of these predictions can be high, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov For fluorinated compounds, specific computational procedures have been evaluated to accurately predict ¹⁹F NMR chemical shifts. worktribe.com

A computational analysis of this compound would generate predicted chemical shifts for each unique proton, carbon, and fluorine atom in the molecule. These theoretical values would then be invaluable for interpreting experimental NMR spectra.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) |

| ¹H (Aldehyde) | 9.8 - 10.2 |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹H (Methylene) | 5.0 - 5.5 |

| ¹³C (Carbonyl - Ester) | 165 - 175 |

| ¹³C (Carbonyl - Aldehyde) | 190 - 200 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (Methylene) | 60 - 70 |

| ¹⁹F | -100 to -120 (relative to CFCl₃) |

Note: This table is a hypothetical representation based on typical chemical shift ranges for the functional groups and structural motifs present in the molecule. It does not represent actual calculated data for this compound due to the absence of specific research.

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in elucidating the relationship between a molecule's structure and its chemical reactivity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net These models are built using a set of molecular descriptors that quantify various aspects of a molecule's structure. nih.govnih.govresearchgate.net

For a series of derivatives of this compound, a QSAR study could be employed to predict their potential biological activities. This would involve calculating a range of descriptors (e.g., electronic, steric, and hydrophobic) and using statistical methods to build a predictive model. However, no QSAR or QSPR studies specifically involving this compound were found in the provided search results.

Applications in Advanced Organic Synthesis and Materials Science Research

Role in the Design and Synthesis of Functional Materials

Components in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, relies on the principles of molecular recognition and self-assembly. The architectural design of 3-Formylphenyl 2-(4-fluorophenyl)acetate makes it a promising candidate as a building block in the construction of complex supramolecular structures. The formyl group, with its capacity for hydrogen bonding and the formation of dynamic covalent bonds (e.g., imines or acetals), can direct the assembly of molecules into well-defined architectures.

Furthermore, the aromatic rings within the molecule can participate in π-π stacking and phenyl embrace interactions, which are crucial non-covalent forces in the formation of extended supramolecular arrays. researchgate.net The presence of the fluorine atom can also introduce specific halogen bonding interactions, further enhancing the directionality and stability of the resulting assemblies. These attributes suggest that this compound could be instrumental in the design of novel liquid crystals, gels, and other functional materials where the precise arrangement of molecules dictates the macroscopic properties. The potential for this compound to act as a versatile building block extends to the construction of Metal-Organic Frameworks (MOFs), where the formyl group can be post-synthetically modified or used as a coordination site. nih.govdntb.gov.uaresearchgate.netarxiv.org

Development of Catalytic Systems and Ligands

The rational design of catalysts and ligands is a cornerstone of modern chemical synthesis. This compound offers significant potential in this arena, both as a precursor to sophisticated ligands for organometallic catalysis and as a scaffold for the development of purely organic catalysts.

Ligand Design for Organometallic Catalysis

The aldehyde functionality of this compound serves as a convenient chemical handle for the synthesis of a wide variety of multidentate ligands. For instance, condensation reactions with chiral amines or diamines can readily yield Schiff base ligands. These ligands are renowned for their ability to coordinate with a range of transition metals to form catalysts for asymmetric reactions. csic.es The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the aromatic rings, including the electron-withdrawing fluorine atom, which can influence the catalytic activity and selectivity. The ester group, while generally stable, could also be envisioned to participate in coordination or be hydrolyzed to a phenol (B47542), providing an additional coordination site and thereby increasing the denticity of the ligand.

| Functional Group | Potential Reaction | Resulting Ligand Type | Potential Metal Complexation |

|---|---|---|---|

| Formyl Group | Condensation with Chiral Amines | Schiff Base (Imine) Ligands | Transition Metals (e.g., Pd, Ru, Cu) |

| Ester Group | Hydrolysis to Phenol | Phenolic Ligands | Lanthanides, Main Group Metals |

| Aromatic Rings | Directed Ortho-metalation | Cyclometalated Ligands | Iridium, Platinum |

Precursors for Organocatalysts

The field of organocatalysis, which utilizes small organic molecules as catalysts, has witnessed exponential growth. This compound can serve as a valuable precursor for the synthesis of various organocatalysts. The formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxyl group, providing entry into different classes of organocatalysts. For example, derivatization with chiral amines or amino acids could lead to the formation of catalysts for aldol (B89426) or Michael reactions. researchgate.netnih.govbeilstein-journals.org The modular nature of its synthesis would allow for the systematic variation of the catalyst structure to optimize its performance in a given chemical transformation.

Chemical Probe Synthesis for Mechanistic Investigations

Understanding the intricate details of reaction mechanisms and biological pathways is fundamental to advancing chemical and biomedical sciences. Chemical probes, particularly those bearing isotopic labels, are indispensable tools in these investigations.

Generation of Labeled Compounds for Tracing Studies

The structure of this compound is amenable to the introduction of isotopic labels at several key positions. For instance, the formyl group can be synthesized using isotopically labeled carbon monoxide (¹³CO or ¹⁴CO) or a labeled formylating agent. The acetyl group of the ester can be introduced using labeled acetic anhydride. Furthermore, the aromatic rings can be deuterated or tritiated through electrophilic aromatic substitution or other isotopic exchange reactions.

The availability of such labeled analogues of this compound would enable detailed mechanistic studies. For example, by tracking the fate of the labeled atoms using techniques like mass spectrometry or NMR spectroscopy, it would be possible to elucidate reaction pathways, identify intermediates, and quantify reaction kinetics with high precision. In a biological context, if this molecule were found to interact with a specific enzyme or receptor, labeled versions could be used to trace its metabolic fate and identify its molecular targets.

| Position for Labeling | Isotope | Potential Application |

|---|---|---|

| Formyl Carbon | ¹³C, ¹⁴C | Mechanistic studies of formyl group transformations |

| Acetyl Carbonyl Carbon | ¹³C, ¹⁴C | Tracing the fate of the acetate (B1210297) group |

| Aromatic Rings | ²H (D), ³H (T) | Kinetic isotope effect studies, metabolic tracing |

| Fluorine | ¹⁸F | Positron Emission Tomography (PET) imaging |

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

While the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate can be achieved through classical esterification methods, the development of stereoselective pathways, particularly if chiral centers were to be introduced into the molecule, remains a significant challenge. Future research should focus on the design and implementation of catalytic systems that can control the three-dimensional arrangement of the molecule's functional groups.

Key Research Objectives:

Chiral Catalyst Development: Investigation into organocatalysts or transition-metal complexes that can induce asymmetry in the synthesis, leading to enantiomerically pure products.

Asymmetric Aldol-Type Reactions: Exploration of reactions involving the formyl group to create new stereocenters with high diastereoselectivity and enantioselectivity.

Enzyme-Catalyzed Synthesis: The use of lipases or esterases for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the ester linkage.

A hypothetical comparison of potential stereoselective methods is presented in Table 1.

| Catalytic System | Potential Enantiomeric Excess (ee %) | Key Advantages | Foreseeable Challenges |

| Proline-derived Organocatalyst | 85-95% | Metal-free, lower toxicity | Higher catalyst loading may be required |

| Rhodium(II) Carboxylate Complex | >98% | High turnover numbers, excellent selectivity | Sensitivity to air and moisture, cost of metal |

| Immobilized Lipase (B570770) (e.g., CALB) | 90-99% | Mild reaction conditions, high selectivity | Limited solvent compatibility, potential for denaturation |

Exploration of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future synthetic routes to this compound should prioritize sustainability by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Areas for Investigation:

Flow Chemistry: Continuous-flow reactors can offer improved heat transfer, enhanced safety, and higher yields compared to traditional batch processes. rsc.org The development of a continuous-flow synthesis for this compound would be a significant step towards a more sustainable production method.

Benign Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids could significantly reduce the environmental impact of the synthesis. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. This could involve exploring novel reaction pathways that avoid the use of protecting groups or stoichiometric reagents.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for optimizing reaction conditions and designing new functionalities. Time-resolved spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these processes.

Potential Spectroscopic Approaches:

Femtosecond Transient Absorption Spectroscopy: To probe the ultrafast dynamics of excited states, which could be relevant if the molecule is investigated for photochemical applications.

Time-Resolved Infrared (TRIR) Spectroscopy: To monitor the structural evolution of the molecule during a reaction, providing information on bond formation and cleavage.

Stopped-Flow Kinetics: To study the kinetics of reactions involving the formyl or ester groups, such as in derivatization or hydrolysis studies.

Integration with Machine Learning for Retrosynthetic Analysis and Reaction Prediction

The intersection of artificial intelligence and chemistry offers powerful new tools for synthetic planning and discovery. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict optimal synthetic routes and reaction outcomes.

Future Applications:

Retrosynthetic Analysis: Employing ML models to propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering non-intuitive disconnections.

Reaction Optimization: Using predictive algorithms to identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Property Prediction: Training ML models to predict the physicochemical and biological properties of novel derivatives of this compound, thereby accelerating the discovery of new functional molecules.

A hypothetical workflow for ML-assisted synthesis is outlined below:

| Step | Machine Learning Tool | Objective | Expected Outcome |

| 1 | Retrosynthesis Prediction Software | Propose multiple synthetic routes | A ranked list of viable pathways with associated confidence scores |

| 2 | Reaction Condition Optimizer | Fine-tune parameters for the top-ranked route | A set of optimized conditions for temperature, concentration, and catalyst loading |

| 3 | Product Property Predictor | Estimate key properties of the final compound | Predicted solubility, reactivity, and potential bioactivity |

Expansion into Bio-orthogonal Chemistry and Bioconjugation

The unique reactivity of the aldehyde group makes this compound a candidate for applications in bio-orthogonal chemistry. These are reactions that can occur within a living system without interfering with native biochemical processes.

Potential Research Avenues:

Hydrazone and Oxime Ligation: The formyl group can readily react with hydrazines and hydroxylamines to form stable hydrazone and oxime linkages, respectively. This provides a powerful tool for labeling biomolecules, such as proteins and carbohydrates.

Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI): The presence of a fluorine atom opens up the possibility of using this compound or its derivatives as contrast agents for ¹⁹F MRI, a non-invasive imaging technique with a high signal-to-noise ratio. nih.gov

Click Chemistry: While not a traditional "click" handle, the aldehyde can participate in reactions with click-like efficiency and selectivity, such as the Pictet-Spengler ligation, for the construction of more complex bioconjugates. nih.gov

Q & A

Q. Basic

- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the ester methylene group resonates as a singlet at δ 4.2–4.5 ppm .

- ¹³C NMR : The carbonyl carbons (ester and formyl) appear at δ 168–172 ppm and δ 190–195 ppm, respectively .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with mass accuracy <5 ppm .

How does the presence of the 3-formyl group influence the compound’s reactivity in nucleophilic addition reactions compared to other substituents?

Advanced

The electron-withdrawing formyl group at the 3-position enhances electrophilicity, facilitating nucleophilic additions (e.g., hydrazine to form hydrazones). This reactivity contrasts with electron-donating groups (e.g., methoxy), which reduce electrophilicity. Computational studies (DFT) can predict regioselectivity by analyzing LUMO distribution at the formyl carbon .

What strategies can be employed to resolve contradictions in biological activity data observed across different studies?

Q. Advanced

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC .

- Orthogonal assays : Combine enzymatic inhibition assays with SPR (surface plasmon resonance) to validate target engagement .

- SAR studies : Systematically modify the fluorophenyl or formyl groups to isolate structural contributors to activity .

How can computational chemistry aid in predicting the binding modes of this compound with biological targets?

Advanced

Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations can model interactions with enzymes like cyclooxygenase-2. Key steps include:

- Ligand preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level .

- Binding site analysis : Identify hydrophobic pockets accommodating the fluorophenyl group and hydrogen bonds with the formyl oxygen .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

- Enzyme inhibition : Screened against kinases (e.g., EGFR) due to structural mimicry of ATP-binding motifs .

- Prodrug development : The ester moiety serves as a hydrolyzable prodrug linker for controlled drug release .

What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Q. Advanced

- Side reactions : Scale-up increases risk of diketone byproducts from formyl group oxidation. Use inert atmospheres (N₂) and low-temperature stirring .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective batch processing .

What common impurities are encountered during synthesis, and how can they be identified?

Q. Basic

- Unreacted 3-formylphenol : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and removed by acid-base extraction .

- Di-ester byproducts : Identified by HRMS ([M+H]⁺ at m/z 385.1) and eliminated via gradient elution .

How does the electron-withdrawing 4-fluorophenyl group impact the ester’s stability under physiological conditions?

Advanced

The 4-fluoro group increases ester hydrolysis resistance by reducing electron density at the carbonyl carbon. Stability assays (pH 7.4 buffer, 37°C) show a half-life >24 hours, compared to non-fluorinated analogs (<6 hours) .

What in vitro assays are recommended to evaluate inhibitory activity against specific enzymes?

Q. Advanced

- Fluorescence polarization : Measure kinase inhibition (IC₅₀) using FITC-labeled ATP analogs .

- Microscale thermophoresis : Quantify binding affinity (Kd) for receptors like GPCRs with low compound consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.